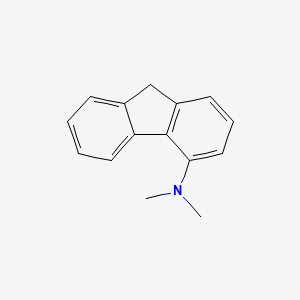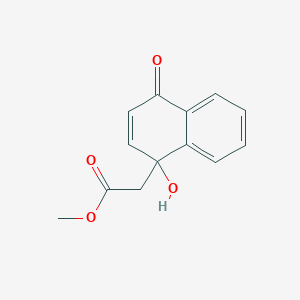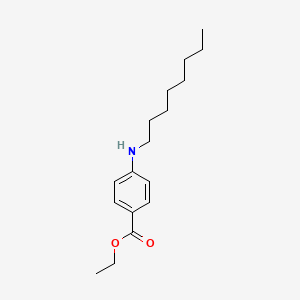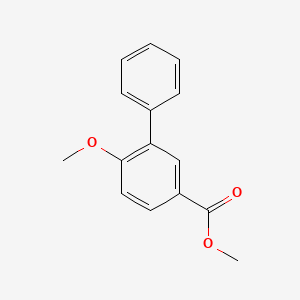
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 2-chlorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound.
-
Step 1: Formation of 2-chlorophenylhydrazine
Reagents: 2-chlorobenzoyl chloride, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: [ \text{C}_6\text{H}_4\text{ClCOCl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4\text{ClNHNH}_2 + \text{HCl} ]
-
Step 2: Cyclization to form this compound
Reagents: 2-chlorophenylhydrazine, ethyl acetoacetate
Conditions: Basic conditions (e.g., sodium ethoxide)
Reaction: [ \text{C}_6\text{H}_4\text{ClNHNH}_2 + \text{CH}_3\text{COCH}_2\text{COOEt} \rightarrow \text{C}_6\text{H}_4\text{ClC}_3\text{H}_3\text{N}_2\text{CH}_3 + \text{EtOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acid
Reduction: Formation of 5-(2-chlorophenyl)-1-methyl-1H-pyrazoline
Substitution: Formation of 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Studied for its interactions with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole
- 5-(2-Bromophenyl)-1-methyl-1H-pyrazole
- 5-(2-Fluorophenyl)-1-methyl-1H-pyrazole
Uniqueness
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.
Eigenschaften
Molekularformel |
C10H9ClN2 |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9ClN2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI-Schlüssel |
QUMMUPUUBWCXJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)


![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)


![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)
